molecular formula C14H12N2O B13668459 5-Methoxy-2-phenylimidazo[1,2-a]pyridine

5-Methoxy-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B13668459
M. Wt: 224.26 g/mol
InChI Key: CFBWGPKEWWFCRU-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and medicinal chemistry . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methoxy group at the 5-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-2-phenylimidazo[1,2-a]pyridine can be synthesized through various methods. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds as follows:

    Reactants: 2-aminopyridine and α-bromoketones

    Conditions: Microwave irradiation

    Yield: Good to excellent

Another method involves the one-pot synthesis from benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides . This method is also efficient and provides high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and one-pot synthesis techniques allows for high throughput and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methoxy or phenyl positions.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Methoxy-2-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

5-methoxy-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-14-9-5-8-13-15-12(10-16(13)14)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

CFBWGPKEWWFCRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC=CC=C3

Origin of Product

United States

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